Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate
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Overview
Description
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is a chemical compound with the molecular formula C12H13IN2O2. It is a derivative of indazole, a bicyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate typically involves the iodination of a suitable precursor. One common method involves the reaction of tert-butyl 4,5,6,7-tetrahydroindazole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 3-azido-4,5,6,7-tetrahydroindazole-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is not well-documented. as an indazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The iodine atom may play a role in modulating the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-iodo-1H-indazole-1-carboxylate
- Tert-butyl 4-iodopiperidine-1-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of the iodine atom makes it a versatile intermediate for further functionalization in organic synthesis .
Properties
Molecular Formula |
C12H17IN2O2 |
---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H2,1-3H3 |
InChI Key |
XMXVBXBJMZSMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CCCC2)C(=N1)I |
Origin of Product |
United States |
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